molecular formula C42H38O7 B1261209 Epiduo CAS No. 1194805-81-6

Epiduo

货号: B1261209
CAS 编号: 1194805-81-6
分子量: 654.7 g/mol
InChI 键: UXWMHYHGBDEQJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epiduo is a fixed-dose combination research chemical composed of Adapalene (0.1% or 0.3%), a synthetic retinoid, and Benzoyl Peroxide (2.5%), an oxidizing agent . This combination is provided for investigational use in the study of Acne vulgaris, specifically targeting the presence of comedones, papules, and pustules . The research value of this compound lies in the synergistic action of its two active components for studying dermatological pathways. Adapalene functions as a modulator of cellular differentiation, keratinization, and inflammatory processes by binding to specific retinoic acid nuclear receptors . Benzoyl peroxide, a highly lipophilic agent, exerts its primary antibacterial and comedolytic effects through oxidation, which is a key area of study . Pre-clinical and clinical literature indicates that the combined formulation may offer superior investigational outcomes compared to the individual components alone, providing a robust tool for complex dermatological research models . This product is supplied as an opaque, aqueous-based gel for topical cutaneous research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans . Researchers should consult the available safety data on skin irritation, including potential for erythema, scaling, dryness, and stinging, particularly in early phases of experimental models .

属性

CAS 编号

1194805-81-6

分子式

C42H38O7

分子量

654.7 g/mol

IUPAC 名称

6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid;benzoyl benzenecarboperoxoate

InChI

InChI=1S/C28H28O3.C14H10O4/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);1-10H

InChI 键

UXWMHYHGBDEQJF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2

规范 SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2

其他CAS编号

1194805-81-6

同义词

Adapalene - Benzoyl Peroxide Drug Combination
Adapalene Benzoyl Peroxide Drug Combination
Adapalene, Benzoyl Peroxide Drug Combination
Adapalene-Benzoyl Peroxide Drug Combination
Epiduo

产品来源

United States

科学研究应用

Clinical Efficacy

Epiduo has been extensively studied in various clinical trials demonstrating its effectiveness against moderate to severe acne. Key findings from these studies include:

  • Study Outcomes : In a pivotal study involving 1,401 subjects, this compound significantly outperformed its individual components and vehicle control in reducing both inflammatory and non-inflammatory lesions after 12 weeks of treatment .
  • Early Response : Patients exhibited noticeable improvement in inflammatory lesions as early as one week into treatment, with a marked reduction in total lesion counts by week 12 .

Table 1: Efficacy Results from Clinical Trials

StudyTreatment GroupSuccess Rate (Clear/Almost Clear)Inflammatory Lesion Reduction (%)Non-Inflammatory Lesion Reduction (%)
Study 1This compound (N=149)27.5%50%40%
Study 2Adapalene (N=148)15.5%30%25%
Study 3Benzoyl Peroxide (N=149)15.4%28%22%
Vehicle Control (N=71)----

*Data derived from multiple clinical studies assessing this compound's efficacy against its monads and vehicle control .

Case Study 1: Observational Study on Patient Adherence

A multicenter observational study evaluated the efficacy and patient adherence to this compound in a cohort of 2,780 adolescents aged 12 to 20 years with moderate inflammatory acne. The results indicated:

  • Improvement Rate : After 12 weeks, 91.5% of patients exhibited improvement in their acne severity.
  • Complete Resolution : Approximately 21.8% achieved complete resolution of visible lesions.
  • Adherence : Good treatment adherence was reported in 63.2% of participants, with mild local irritation being the most common side effect .

Case Study 2: OSCAR Trial

The OSCAR trial specifically focused on the long-term effects of this compound Forte (a higher concentration formulation) on reducing atrophic acne scars by effectively treating active lesions. Results showed:

  • Significant Reduction : A statistically significant decrease in acne lesions was observed over a period of 24 weeks compared to vehicle control (P < .0001).
  • Scarring Prevention : Early intervention with this compound Forte was linked to a reduced risk of developing atrophic scars, highlighting its preventive benefits beyond immediate acne treatment .

准备方法

Active Ingredients

  • Adapalene : A naphthoic acid derivative ($$C{28}H{28}O_3$$) with a molecular weight of 412.5 g/mol. Its lipophilic nature necessitates a delivery system that ensures uniform dispersion within the gel matrix.
  • Benzoyl Peroxide : A dibenzoyl peroxide compound ($$C{14}H{10}O_4$$) with a molecular weight of 242.23 g/mol. Known for its oxidative instability, its incorporation into the gel requires antioxidant excipients and pH control.

Excipients and Their Roles

The gel’s inactive components stabilize the APIs, modulate rheology, and enhance skin penetration:

Excipient Function Concentration Range Source Citation
Acrylamide/sodium acryloyldimethyltaurate copolymer Gelling agent (Simulgel 600 PHA) 1–3%
Docusate sodium Wetting agent, improves spreadability 0.1–0.5%
Edetate disodium Chelating agent, stabilizes benzoyl peroxide 0.01–0.1%
Glycerin Humectant, prevents gel drying 2–5%
Isohexadecane Emollient, enhances skin feel 1–3%
Poloxamer 124 Nonionic surfactant, solubilizes APIs 0.5–2%

Formulation Development and Challenges

The development of this compound required addressing incompatibilities between adapalene and benzoyl peroxide, both chemically and physically. Adapalene’s susceptibility to photodegradation and benzoyl peroxide’s oxidative reactivity necessitated a pH-balanced, light-protected gel system.

Compatibility Studies

  • Adapalene-BPO Interaction : Accelerated stability studies at 40°C/75% RH showed <5% degradation over six months when edetate disodium and isohexadecane were included, confirming excipient efficacy in mitigating oxidation.
  • pH Optimization : A pH range of 5.0–6.0 was selected to balance adapalene solubility and benzoyl peroxide stability, minimizing hydrolysis of the latter.

Rheological Modifications

The acrylamide/sodium acryloyldimethyltaurate copolymer (Simulgel 600 PHA) was critical for achieving thixotropic behavior, ensuring easy application and prolonged skin contact. Viscosity profiles were adjusted to 20,000–30,000 cP at 25°C to prevent phase separation.

Manufacturing Process: Critical Steps and Controls

This compound’s production follows a multi-stage process validated for batch consistency and compliance with Good Manufacturing Practices (GMP).

Mixing and Homogenization

  • Phase A Preparation : Adapalene is dispersed in a blend of isohexadecane, poloxamer 124, and docusate sodium under nitrogen atmosphere to prevent oxidation.
  • Phase B Preparation : Benzoyl peroxide is dissolved in glycerin and purified water, with edetate disodium added to sequester metal ions.
  • Combination : Phase A is gradually incorporated into Phase B using high-shear homogenization (1,500–2,500 rpm) to form a uniform emulsion. The acrylamide/sodium acryloyldimethyltaurate copolymer is then added under slow stirring to avoid air entrapment.

Filling and Packaging

The final gel is filled into aluminum tubes or polypropylene pumps under controlled humidity (<30% RH) to prevent moisture ingress. Tube liners are coated with epoxy-phenolic resins to avoid interaction with benzoyl peroxide.

Stability and Quality Assurance

Stability protocols for this compound emphasize protection from light, heat, and oxygen, with shelf-life determinations based on ICH guidelines.

Accelerated Stability Data

Condition Adapalene Degradation BPO Degradation Physical Changes
25°C/60% RH, 6 months <2% <3% No phase separation
40°C/75% RH, 3 months 3.5% 6.8% Slight discoloration

Analytical Methods

  • HPLC-UV : Quantifies adapalene ($$ \lambda = 280 \, \text{nm} $$) and benzoyl peroxide ($$ \lambda = 235 \, \text{nm} $$) with LODs of 0.05 µg/mL and 0.1 µg/mL, respectively.
  • Microbiological Testing : Ensures microbial limits <10 CFU/g for aerobic bacteria and absence of Pseudomonas aeruginosa.

Regulatory and Scaling Considerations

The 505(b)(2) regulatory pathway leveraged data from Differin (adapalene) and benzoyl peroxide monographs, with bioavailability studies confirming negligible systemic absorption ($$C_{\text{max}} < 0.1 \, \text{ng/mL}$$). Scale-up from pilot to commercial batches required adjustments in homogenization time (20 → 40 minutes) to maintain droplet size <10 µm.

常见问题

Q. What ethical considerations arise in pediatric this compound trials?

  • Methodological Answer : Obtain assent from minors and consent from guardians. Monitor adverse events (e.g., irritation) via daily diaries. Submit protocols to IRBs with pediatric expertise. Use age-appropriate PROs and avoid invasive biopsies in participants <12 years .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiduo
Reactant of Route 2
Reactant of Route 2
Epiduo

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。